(4-Chlorophenylthio)acetonitrile

Description

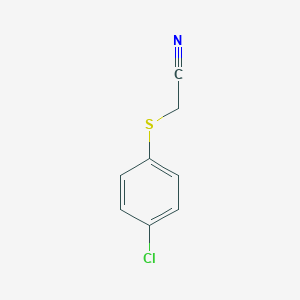

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBUVDTYAPXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380886 | |

| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-19-0 | |

| Record name | [(4-Chlorophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorophenylthio)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Chlorophenylthio)acetonitrile

Abstract

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent nucleophilic substitution pathway. We will delve into the underlying reaction mechanism, explore the roles of key reagents, present a detailed experimental protocol, and discuss process optimization through techniques such as Phase-Transfer Catalysis (PTC). Furthermore, this document addresses potential side reactions, purification strategies, and critical safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Introduction and Strategic Overview

The synthesis of aryl thioethers, such as this compound, is a cornerstone of modern organic chemistry. The target molecule incorporates a chlorophenyl group linked via a sulfur atom to an acetonitrile moiety. This structure serves as a versatile scaffold for further chemical transformations. The most direct and widely employed synthetic strategy is the S-alkylation of 4-chlorothiophenol with chloroacetonitrile. This reaction is a sulfur analogue of the classical Williamson ether synthesis, proceeding through a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2][3]

The core transformation involves the deprotonation of the weakly acidic thiol group of 4-chlorothiophenol to form a potent thiolate nucleophile, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group. While fundamentally straightforward, the reaction's efficiency and purity of the final product are highly dependent on the choice of base, solvent, and reaction conditions, as well as the mitigation of potential side reactions.

Mechanistic Deep Dive: The S_N2 Pathway and Competing Reactions

The primary reaction for synthesizing this compound is the S-alkylation of 4-chlorothiophenol.

The Desired S_N2 Reaction

The process begins with the deprotonation of 4-chlorothiophenol by a suitable base. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the resulting negative charge of the thiolate anion.[2]

Step 1: Deprotonation The base removes the acidic proton from the thiol group, generating the 4-chlorothiophenolate anion. This anion is a powerful nucleophile.[2][4]

Step 2: Nucleophilic Attack The generated 4-chlorothiophenolate anion then attacks the methylene carbon of chloroacetonitrile. This carbon is electrophilic due to the inductive effect of the adjacent chlorine atom and nitrile group. The reaction proceeds via a classic S_N2 mechanism, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion.[5]

Caption: General S_N2 pathway for the synthesis.

Competing Side Reactions

While S-alkylation is the desired outcome, two primary side reactions can reduce the yield and purity of the product: oxidative disulfide formation and C-alkylation.[6]

-

Disulfide Formation: Thiophenols and their corresponding thiolates are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide (Ar-S-S-Ar) linkage.[6][7][8] This is often the most common impurity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize this side reaction.

-

C-Alkylation: The thiolate anion is an ambident nucleophile, with electron density on both the sulfur atom and the aromatic ring. While S-alkylation is kinetically and thermodynamically favored, a small amount of C-alkylation (attack by a carbon atom of the aromatic ring) can occur, leading to isomeric impurities.[6]

Caption: Desired S-Alkylation pathway versus common side reactions.

Reagents and Materials

A successful synthesis requires a careful selection of starting materials, reagents, and solvents.

| Compound | CAS No. | Mol. Weight | Form | Boiling Point | Melting Point |

| 4-Chlorothiophenol | 106-54-7 | 144.62 g/mol | White crystalline solid | 205-207 °C | 49-51 °C |

| Chloroacetonitrile | 107-14-2 | 75.49 g/mol | Colorless to pale yellow liquid | 123 °C | -38 °C |

| This compound | 18527-19-0 | 183.66 g/mol | Solid | N/A | N/A |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | White solid | 1390 °C | 318 °C |

| Acetonitrile (Solvent) | 75-05-8 | 41.05 g/mol | Colorless liquid | 81-82 °C | -45 °C |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 g/mol | White solid | N/A | 103-104 °C |

Data sourced from[7][9][10][11][12].

Synthesis Pathway I: Standard S_N2 Alkylation

This method represents a standard laboratory-scale approach.

Experimental Protocol

Warning: This procedure involves highly toxic and corrosive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13][14][15]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorothiophenol (e.g., 10.0 g, 1.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as acetonitrile or DMF (e.g., 100 mL).[5] Begin stirring to dissolve the solid.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace air and prevent disulfide formation. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

Base Addition: While stirring, add a suitable base such as powdered sodium hydroxide (e.g., 1.1 eq) or sodium hydride (1.1 eq, use extreme caution, handle as a dispersion in mineral oil). The formation of the sodium thiolate salt may be observed.

-

Alkylation: Slowly add chloroacetonitrile (1.05 eq) to the reaction mixture dropwise via a syringe or dropping funnel. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-chlorothiophenol is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (e.g., 300 mL) and extract with an organic solvent like ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[16]

Synthesis Pathway II: Phase-Transfer Catalysis (PTC)

For improved safety, scalability, and potentially faster reaction rates, Phase-Transfer Catalysis (PTC) is an excellent alternative. PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[17][18] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the aqueous-soluble nucleophile (the thiolate) into the organic phase to react with the substrate.[19][20]

PTC Mechanism of Action

-

Anion Generation: 4-chlorothiophenol reacts with a base (e.g., NaOH) in the aqueous phase to form the sodium 4-chlorothiophenolate salt.

-

Ion Exchange: The phase-transfer catalyst cation (Q⁺), typically from a salt like tetrabutylammonium bromide (Q⁺X⁻), exchanges its counter-ion (X⁻) for the thiolate anion (ArS⁻) at the phase interface.

-

Phase Transfer: The newly formed lipophilic ion pair [Q⁺ ArS⁻] is soluble in the organic phase and migrates into it.

-

Reaction: In the organic phase, the "naked" and highly reactive thiolate anion attacks the chloroacetonitrile to form the product, regenerating the catalyst cation Q⁺.

-

Catalyst Regeneration: The catalyst cation returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol (PTC)

-

Reaction Setup: In a flask equipped for stirring, combine 4-chlorothiophenol (1.0 eq), chloroacetonitrile (1.05 eq), and an organic solvent like toluene or dichloromethane (e.g., 5 mL per gram of thiophenol).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 0.05 eq).

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-3 eq in water, 50% w/w).

-

Reaction: Stir the two-phase mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, stop stirring and allow the layers to separate. The organic layer contains the product. Separate the layers, wash the organic phase with water and brine, dry over sodium sulfate, and evaporate the solvent.

-

Purification: Purify the crude product by recrystallization as described previously.

Safety and Handling

E-E-A-T Pillar: Trustworthiness. A protocol is only trustworthy if it is safe. All operations must be conducted with a thorough understanding of the hazards involved.

-

4-Chlorothiophenol: Toxic and corrosive. Causes skin and eye burns. Harmful if swallowed. It is also a lachrymator and has a powerful, unpleasant stench. Handle only in a fume hood.[7][13]

-

Chloroacetonitrile: Toxic if swallowed, inhaled, or in contact with skin.[15][21] It is also a flammable liquid and a lachrymator.[12][14] Keep away from heat and ignition sources.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Solvents: Acetonitrile and DMF are toxic and flammable. Avoid inhalation and skin contact.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][22]

References

- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

- University of Colorado Boulder. Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]

- Royal Society of Chemistry. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry. [Link]

- OrganicChemGuide. 15.03 Ether, Sulfide Synthesis. [Link]

- Khan Academy.

- ACS Green Chemistry Institute. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

- CRDEEP Journals.

- PTC Organics, Inc. PTC with Acetonitrile or DMF?. [Link]

- Institute of Organic Chemistry, Polish Academy of Sciences. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]

- Journal of Chemical Technology and Metallurgy. (2022, August 12).

- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

- Shodhganga. Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. [Link]

- Organic Syntheses. chloroacetonitrile. [Link]

- ResearchGate.

- Royal Society of Chemistry. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media. RSC Advances. [Link]

- Reagentia. 2-((4-Chlorophenyl)thio)acetonitrile (1 x 250 mg). [Link]

- PubMed Central.

- YouTube. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

- Wiley Online Library. (2025, November 11).

- Google Patents.

- SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

- Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Khan Academy [khanacademy.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-クロロチオフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 10. 18527-19-0|2-((4-Chlorophenyl)thio)acetonitrile|BLD Pharm [bldpharm.com]

- 11. 4-Chlorothiophenol | 106-54-7 [chemicalbook.com]

- 12. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. orgsyn.org [orgsyn.org]

- 17. crdeepjournal.org [crdeepjournal.org]

- 18. ptfarm.pl [ptfarm.pl]

- 19. biomedres.us [biomedres.us]

- 20. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 21. merckmillipore.com [merckmillipore.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (4-Chlorophenylthio)acetonitrile: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

(4-Chlorophenylthio)acetonitrile, a bifunctional molecule incorporating a thioether, a nitrile, and a chlorinated aromatic ring, stands as a significant intermediate in the landscape of organic synthesis. Its unique electronic and structural features make it a valuable precursor for the construction of more complex molecular architectures, particularly within the realms of pharmaceutical and materials science research. This guide provides an in-depth exploration of its core physicochemical properties, offers expert insight into its synthesis and handling, and discusses its reactivity and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Data

The fundamental properties of this compound are crucial for its application in experimental design, dictating solvent choice, reaction conditions, and purification strategies. These core characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 18527-19-0 | [1] |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | [1] |

| Appearance | White Crystalline Solid | |

| Melting Point | 79 °C | [1] |

| Boiling Point | 299.7 °C at 760 mmHg | [1] |

| Solubility | Low water solubility | |

| SMILES | N#CCSC1=CC=C(Cl)C=C1 | |

| InChIKey | WZXBUVDTYAPXOQ-UHFFFAOYSA-N | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="3.5,0!"]; C1 [label="C", pos="2.7,0!"]; C2 [label="C", pos="1.9,0!"]; S [label="S", pos="0.9,0!"]; C3 [label="C", pos="-0.5,0!"]; C4 [label="C", pos="-1.2,0.8!"]; C5 [label="C", pos="-2.2,0.8!"]; C6 [label="C", pos="-2.9,0!"]; Cl [label="Cl", pos="-4.1,0!"]; C7 [label="C", pos="-2.2,-0.8!"]; C8 [label="C", pos="-1.2,-0.8!"]; // Hydrogen nodes for C2 H1 [label="H", pos="1.9,0.5!"]; H2 [label="H", pos="1.9,-0.5!"]; // Edges for the structure C1 -- C2 [len=1.0]; C2 -- S [len=1.0]; S -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C3 [len=1.0]; C6 -- Cl [len=1.0]; // Triple bond for Nitrile N -- C1 [style=invis, len=0.1]; node [shape=plaintext]; edge [style=solid]; C1 -- N [label="", penwidth=1, len=1.0]; {rank=same; C1; N} splines=false; edge [style=invis]; a [pos="2.7,0.1!"]; b [pos="3.5,0.1!"]; a--b [style=solid, penwidth=1, label=""]; c [pos="2.7,-0.1!"]; d [pos="3.5,-0.1!"]; c--d [style=solid, penwidth=1, label=""]; // Hydrogens on C2 C2 -- H1 [len=0.5]; C2 -- H2 [len=0.5]; // Aromatic hydrogens (implied)

}

Caption: Chemical Structure of this compound.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction. This pathway leverages the nucleophilicity of the thiophenolate anion, generated in situ, towards an electrophilic haloacetonitrile.

Causality in Synthesis Design: The choice of 4-chlorothiophenol as the starting material provides the core aromatic sulfide moiety. Its thiol proton is sufficiently acidic to be removed by a moderately strong base, such as potassium carbonate or an amine base like triethylamine. This deprotonation is critical as it generates the potent thiophenolate nucleophile. Chloroacetonitrile serves as a cost-effective and reactive electrophile. The reaction is typically performed in a polar aprotic solvent, like acetonitrile or DMF, to facilitate the dissolution of reagents and promote the Sₙ2 reaction mechanism while minimizing competing side reactions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add chloroacetonitrile (1.1 eq) dropwise to the mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiophenol is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure white solid product.

Protocol: Structural Validation

A self-validating protocol requires rigorous characterization of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the aromatic protons (typically in the 7.0-7.5 ppm region) and the singlet for the methylene (-CH₂-) protons adjacent to the nitrile and sulfur atoms. ¹³C NMR will show characteristic peaks for the nitrile carbon, the methylene carbon, and the distinct carbons of the chlorophenyl ring. Spectroscopic data for this compound is available from various chemical suppliers.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of 183.66 g/mol and show the characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.

Reactivity, Stability, and Applications

This compound is a stable crystalline solid under standard conditions but possesses three key reactive sites, making it a versatile synthetic intermediate.

Caption: Key reactivity pathways of this compound.

-

Nitrile Group: The nitrile functionality can be readily transformed. It can be hydrolyzed under acidic or basic conditions to yield (4-chlorophenylthio)acetic acid or its corresponding amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride to produce 2-(4-chlorophenylthio)ethanamine, a valuable primary amine.

-

Thioether Linkage: The sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents can produce the corresponding sulfoxide, while stronger conditions can lead to the sulfone. These transformations significantly alter the electronic properties and polarity of the molecule.

-

Aromatic Ring: The chlorophenyl ring can undergo further electrophilic aromatic substitution, although the chloro and thioether groups will influence the position and reactivity of incoming electrophiles.

These reactive handles allow the molecule to serve as a key building block for introducing the (4-chlorophenylthio)methyl or related moieties into target structures, a common strategy in the design of bioactive compounds and functional materials. It is frequently listed as an important organic building block and pharmaceutical intermediate.[2]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion/Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

-

By understanding the comprehensive profile of this compound presented in this guide, researchers can confidently and safely leverage its synthetic potential to advance their scientific objectives.

References

- Stenutz, R. (n.d.). (4-chlorophenyl)acetonitrile.

- U.S. Army Engineer Research and Development Center. (n.d.). Prediction of physicochemical properties of energetic materials via EPI Suite.

- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH National Library of Medicine.

- Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.

Sources

An In-depth Technical Guide to (4-Chlorophenylthio)acetonitrile: Synthesis, Spectral Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenylthio)acetonitrile, a sulfur-containing aromatic nitrile, represents a key building block in synthetic organic chemistry. Its structural motif, featuring a 4-chlorophenylthio group attached to an acetonitrile moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, detailed spectral data, a validated synthesis protocol, and an exploration of its potential applications in research and drug discovery.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound , also known as 2-((4-chlorophenyl)thio)acetonitrile, is a stable organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18527-19-0 | [Generic Chemical Supplier Data] |

| Molecular Formula | C₈H₆ClNS | [Generic Chemical Supplier Data] |

| Molecular Weight | 183.66 g/mol | [Generic Chemical Supplier Data] |

| Appearance | White to off-white crystalline solid | [Generic Chemical Supplier Data] |

| Purity | Typically ≥97% | [Vibrant Pharma Inc.][1] |

| Storage | Room temperature | [Vibrant Pharma Inc.][1] |

Part 2: Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the S-alkylation of 4-chlorothiophenol with a haloacetonitrile, typically chloroacetonitrile. This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is a well-established method for the S-alkylation of thiols and is adapted for the synthesis of the title compound.[2]

Materials:

-

4-Chlorothiophenol

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 4-chlorothiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material (4-chlorothiophenol) is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Part 3: Spectral Data and Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two main signals: a singlet for the methylene protons and a set of doublets for the aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 2H | -S-CH₂ -CN |

| ~ 7.4 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |

| ~ 7.3 | Doublet | 2H | Aromatic protons meta to the sulfur atom |

Note: The exact chemical shifts may vary depending on the solvent used.[3][4][5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 15 | -S-CH₂ -CN |

| ~ 117 | -C N (Nitrile) |

| ~ 129 | Aromatic C H |

| ~ 130 | Aromatic C H |

| ~ 134 | Aromatic quaternary C -Cl |

| ~ 135 | Aromatic quaternary C -S |

Note: The exact chemical shifts may vary depending on the solvent used.[3][4][5]

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium-Strong | C≡N stretch (Nitrile) |

| ~ 3050-3100 | Weak-Medium | Aromatic C-H stretch |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1090 | Strong | C-Cl stretch |

| ~ 680 | Strong | C-S stretch |

Note: The nitrile stretch is a particularly characteristic peak in the IR spectrum.[6][7]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 183/185 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |

| 143 | Loss of CH₂CN |

| 111 | Chlorophenyl fragment |

Note: The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key feature in the mass spectrum.[1][8]

Part 4: Potential Applications and Biological Significance

While specific biological studies on this compound are limited in publicly accessible literature, the structural motifs present in the molecule suggest several areas of potential application, particularly in medicinal chemistry and materials science.

Antimicrobial and Antifungal Activity

Compounds containing the (4-chlorophenyl)thio moiety have been investigated for their antimicrobial and antifungal properties.[9] The presence of the sulfur atom and the halogenated aromatic ring can contribute to the disruption of microbial cellular processes. Further screening of this compound against various bacterial and fungal strains is a promising area of research.

Anticancer and Cytotoxic Activity

The arylthioacetonitrile scaffold is present in various compounds that have been evaluated for their cytotoxic effects against cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The (4-chlorophenyl)thio group, in particular, has been incorporated into molecules showing significant cytotoxicity.[12]

Intermediate in Organic Synthesis

The primary and most established application of this compound is as a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic systems, such as thiophenes and thiazoles. These heterocyclic compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[13][14]

Part 5: Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and an analysis of its spectral characteristics. While further research is needed to fully elucidate its biological activities, the structural features of this compound make it a promising candidate for the development of novel therapeutic agents and functional materials.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Reddy, T. J., et al. (2014). Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 1024-1029.

- Organic Syntheses Procedure, (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 100, 154-171.

- Organic Syntheses Procedure, (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 35, 30.

- Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Singh, P., et al. (2023). Antibacterial evaluation of 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Journal of Applied Biology & Biotechnology, 11(5), 183-190.

- ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile with increase in time.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- SpectraBase. (n.d.). acetonitrile, [(o-chlorophenyl)thio]-.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Frontiers in Microbiology. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

- Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ResearchGate. (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476...

- MDPI. (2019). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- PubMed. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

- Organic Syntheses Procedure, (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 74.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- VPL. (n.d.). Acetonitrile (CH3CN).

- PrepChem.com. (n.d.). Synthesis of 2-((4-Chlorophenyl)thio)-5-nitrobenzonitrile.

- SpectraBase. (n.d.). 4-Chlorophenylacetonitrile.

- SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

- PubMed. (2016). Cytotoxicity and preliminary mode of action studies of novel 2-aryl-4-thiopyrone-based organometallics.

- ResearchGate. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- NIST WebBook. (n.d.). Acetonitrile.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Acetonitrile [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity and preliminary mode of action studies of novel 2-aryl-4-thiopyrone-based organometallics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (4-Chlorophenylthio)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mechanisms of action of (4-Chlorophenylthio)acetonitrile derivatives, a class of compounds demonstrating significant potential in therapeutic applications. Synthesizing current research, this document will navigate the intricate signaling pathways and molecular interactions through which these derivatives exert their biological effects, with a particular focus on their anticancer and antimicrobial activities. This work is intended to serve as a technical resource, offering not only a comprehensive overview of the core mechanisms but also detailed, field-proven experimental protocols to empower further research and development in this promising area.

I. Introduction: The Therapeutic Promise of a Unique Chemical Scaffold

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The presence of a chlorophenylthio group linked to an acetonitrile moiety provides a unique electronic and steric landscape, facilitating interactions with various biological targets. This guide will dissect the current understanding of how these structural features translate into potent anticancer and antimicrobial effects, providing a foundational understanding for researchers seeking to leverage this scaffold for novel drug discovery.

II. Anticancer Mechanism of Action: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. Their anticancer activity is not attributed to a single mode of action but rather a coordinated induction of cellular processes that collectively lead to the demise of malignant cells. The primary mechanisms identified to date include the induction of apoptosis and the arrest of the cell cycle.

A. Induction of Apoptosis: Orchestrating Programmed Cell Death

A key hallmark of the anticancer activity of these derivatives is their ability to trigger apoptosis, the cell's intrinsic suicide program. This is a critical mechanism for eliminating damaged or cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues. Evidence suggests that these compounds can initiate apoptosis through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases.

A crucial indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves PARP-1, rendering it inactive and facilitating cellular disassembly. Several studies on related compounds have utilized the detection of this cleavage event as a definitive marker of apoptosis induction.

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Proposed intrinsic apoptosis pathway activated by this compound derivatives.

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, these derivatives can also inhibit the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have dysregulated cell cycle control, leading to incessant proliferation.

By interfering with the intricate machinery of the cell cycle, this compound derivatives can halt cell division, providing a window for DNA repair mechanisms to act or for apoptosis to be initiated. The G1 and G2/M phases are common checkpoints targeted by anticancer agents. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle and to identify the specific point of arrest induced by a compound.

Logical Relationship: From Cell Cycle Arrest to Apoptosis

Caption: Interplay between cell cycle arrest and apoptosis induction.

III. Antimicrobial Mechanism of Action: Targeting Essential Bacterial Processes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have shown promise as a new class of antimicrobial agents, with activity against a range of pathogenic bacteria. Their mechanism of action appears to involve the disruption of fundamental cellular processes that are essential for bacterial survival and replication.

A. Inhibition of Bacterial Cell Division: Disrupting the Z-Ring

A key target for some thiophenyl-containing derivatives is the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a pivotal role in cytokinesis. It polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which is essential for septal wall formation and the subsequent division of the bacterial cell.

By inhibiting the polymerization of FtsZ and its associated GTPase activity, these derivatives can effectively block bacterial cell division. This leads to the formation of elongated, filamentous bacteria that are unable to proliferate, ultimately resulting in bacterial death.

Experimental Workflow: Investigating FtsZ Inhibition

Caption: Workflow for assessing the inhibition of FtsZ by test compounds.

B. Targeting Bacterial Topoisomerases: Interfering with DNA Replication

Another potential mechanism of antimicrobial action for some derivatives is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, the compounds can introduce lethal DNA strand breaks and disrupt the chromosome segregation process, leading to bacterial cell death.[1] This mechanism is a validated target for several clinically successful antibiotics.

IV. Experimental Protocols: A Guide for Mechanistic Investigation

To facilitate further research into the mechanism of action of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear endpoints and controls.

A. Anticancer Activity Assays

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

Step 3: MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

-

Step 1: Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Step 2: Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours or overnight.

-

Step 3: Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Detection of PARP-1 Cleavage by Western Blotting

This method is used to detect the apoptotic marker, cleaved PARP-1.

-

Step 1: Protein Extraction: Treat cells with the compound to induce apoptosis. Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Step 2: Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Step 3: SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Step 4: Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PARP-1 (that recognizes both the full-length and cleaved forms). Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Step 5: Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa band corresponding to cleaved PARP-1 indicates apoptosis.

B. Antimicrobial Activity Assays

1. FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into protofilaments in real-time.

-

Step 1: Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl).

-

Step 2: Baseline Measurement: Place the cuvette in a spectrophotometer or fluorometer and record the baseline light scattering at a wavelength of 350-400 nm.

-

Step 3: Initiation of Polymerization: Initiate polymerization by adding GTP to the reaction mixture.

-

Step 4: Monitoring Polymerization: Monitor the increase in light scattering over time. An increase in the signal indicates FtsZ polymerization.

-

Step 5: Inhibitor Testing: Repeat the assay in the presence of various concentrations of the this compound derivative to determine its effect on the rate and extent of polymerization.

V. Quantitative Data Summary

To provide a clear and concise overview of the potential efficacy of these compounds, the following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols.

| Assay | Parameter | Example Result (Derivative X) |

| MTT Assay (Cancer Cells) | IC50 (µM) | 10.5 |

| Cell Cycle Analysis | % Cells in G1 Phase (24h) | 75% (vs. 50% in control) |

| Western Blot | Cleaved PARP-1/Total PARP-1 Ratio | 3.2-fold increase over control |

| FtsZ Polymerization Assay | IC50 (µM) | 5.8 |

| Bacterial Growth Inhibition | Minimum Inhibitory Concentration (MIC, µg/mL) | 8 |

VI. Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The mechanisms of action for its derivatives are multifaceted, involving the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of essential bacterial processes such as cell division and DNA replication.

Future research should focus on elucidating the specific molecular targets of these compounds to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Further investigation into the in vivo efficacy and safety profiles of lead compounds will be crucial for their translation into clinical applications. The detailed protocols provided in this guide are intended to empower researchers to rigorously investigate the mechanistic underpinnings of this promising class of molecules, paving the way for the development of next-generation therapies.

VII. References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

-

Kaufmann, S. H., Desnoyers, S., Ottaviano, Y., Davidson, N. E., & Poirier, G. G. (1993). Specific proteolytic cleavage of poly(ADP-ribose) polymerase: an early marker of chemotherapy-induced apoptosis. Cancer Research, 53(17), 3976-3985. [Link]

-

Osawa, M., & Erickson, H. P. (2005). FtsZ polymerization and the role of the C-terminal linker. Journal of Biological Chemistry, 280(14), 13693-13699. [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

-

Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016). Chemical Biology & Drug Design, 87(5), 734-743. [Link]

Sources

theoretical yield calculation for (4-Chlorophenylthio)acetonitrile synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of (4-Chlorophenylthio)acetonitrile

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise synthesis of novel molecular entities is paramount. This compound is a key intermediate, valued for its utility in constructing more complex molecules. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a foundational skill in synthetic chemistry. It provides a critical benchmark for evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in both laboratory and industrial settings.

This technical guide provides a comprehensive walkthrough of the principles and practical steps involved in calculating the theoretical yield for the synthesis of this compound. Moving beyond a simple recitation of formulas, this document delves into the underlying stoichiometry, the rationale for experimental design, and the critical role of the limiting reactant. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of synthetic efficiency metrics.

Reaction Principles: A Nucleophilic Substitution Pathway

The synthesis of this compound is achieved through the reaction of 4-chlorothiophenol with chloroacetonitrile. This transformation is a classic example of a thioether synthesis, proceeding via a mechanism analogous to the well-established Williamson ether synthesis.[1][2]

The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the sulfur atom of 4-chlorothiophenol, a potent nucleophile, attacks the electrophilic carbon atom of chloroacetonitrile. The presence of a base is crucial; it deprotonates the thiol (-SH) group of 4-chlorothiophenol to form the more nucleophilic thiolate anion (S⁻). This anion then displaces the chloride ion (the leaving group) from chloroacetonitrile in a single, concerted step, forming the new carbon-sulfur bond and yielding the desired product, this compound.

The Balanced Chemical Equation:

ClC₆H₄SH + ClCH₂CN + Base → ClC₆H₄SCH₂CN + Base·HCl

For the purpose of stoichiometric calculation, we focus on the reacting species:

ClC₆H₄SH + ClCH₂CN → ClC₆H₄SCH₂CN + HCl

This balanced equation reveals a 1:1 stoichiometric ratio between the two reactants and the primary product.

Physicochemical Properties of Reaction Components

A thorough understanding of the physical and chemical properties of all substances involved is essential for safe handling, accurate measurement, and effective purification.

| Compound | Molar Mass ( g/mol ) | Formula | Appearance | Key Properties |

| 4-Chlorothiophenol | 144.62[5] | ClC₆H₄SH | White to off-white solid[5][6] | m.p. 49-51 °C; b.p. 205-207 °C[7] |

| Chloroacetonitrile | 75.50[8][9] | ClCH₂CN | Colorless liquid[8][10] | b.p. 123-124 °C; Density: 1.193 g/cm³[8][11] |

| This compound | 183.66[12][13] | ClC₆H₄SCH₂CN | Not specified | Product |

Calculating the Theoretical Yield: A Step-by-Step Guide

The theoretical yield represents the maximum mass of product that can be formed from the complete conversion of the limiting reactant. The concept of the limiting reactant is central; it is the reactant that is consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.

Let us consider a hypothetical synthesis to illustrate the calculation process.

Hypothetical Scenario: A researcher reacts 10.0 grams of 4-chlorothiophenol with 6.5 grams of chloroacetonitrile in the presence of a suitable base and solvent.

Step 1: Calculate the Moles of Each Reactant

The first step is to convert the mass of each reactant into moles using their respective molar masses.

-

Moles of 4-Chlorothiophenol:

-

Moles = Mass / Molar Mass

-

Moles = 10.0 g / 144.62 g/mol = 0.0691 moles

-

-

Moles of Chloroacetonitrile:

-

Moles = Mass / Molar Mass

-

Moles = 6.5 g / 75.50 g/mol = 0.0861 moles

-

Step 2: Identify the Limiting Reactant

To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (which is 1:1).

-

Required moles of Chloroacetonitrile to react with 0.0691 moles of 4-Chlorothiophenol = 0.0691 moles (due to the 1:1 ratio).

-

We have 0.0861 moles of Chloroacetonitrile available, which is more than the 0.0691 moles required. Therefore, Chloroacetonitrile is in excess.

-

Conversely, the 0.0861 moles of Chloroacetonitrile would require 0.0861 moles of 4-Chlorothiophenol. We only have 0.0691 moles available.

Step 3: Calculate the Theoretical Moles of Product

The stoichiometry of the reaction dictates that for every one mole of 4-chlorothiophenol consumed, one mole of this compound is produced.

-

Theoretical Moles of Product = Moles of Limiting Reactant

-

Theoretical Moles of this compound = 0.0691 moles

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molar mass.

-

Theoretical Yield (Mass) = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield = 0.0691 moles × 183.66 g/mol

-

Theoretical Yield = 12.7 grams

This calculation shows that from 10.0 g of 4-chlorothiophenol and 6.5 g of chloroacetonitrile, the maximum amount of this compound that can be synthesized is 12.7 grams.

Visualizing the Synthesis

Reaction Mechanism

The SN2 mechanism involves the backside attack of the thiolate nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry (though not relevant for this specific substrate) and the displacement of the chloride leaving group.

Caption: General experimental workflow for the synthesis.

Exemplary Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (10.0 g, 0.0691 mol) and a suitable solvent such as acetone (100 mL). [14]2. Base Addition: Cool the flask in an ice-water bath and add a base, for example, an equimolar amount of sodium carbonate (7.32 g, 0.0691 mol), to the solution. Stir for 15-20 minutes to facilitate the formation of the thiolate anion.

-

Addition of Electrophile: While maintaining the temperature at 0-5 °C, add chloroacetonitrile (6.5 g, 0.0861 mol) dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides the essential framework for assessing the efficiency of a reaction and is the first step in a thorough process optimization strategy. By understanding the stoichiometry of the reaction to form this compound and by correctly identifying the limiting reactant, researchers can establish a reliable benchmark for their experimental outcomes. This guide provides the foundational knowledge and a practical framework for applying these principles, empowering scientists to approach their synthetic challenges with greater precision and confidence.

References

- Wikipedia. Chloroacetonitrile. [Link]

- PubChem. Chloroacetonitrile. [Link]

- GSK. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

- Clutch Prep. Williamson Ether Synthesis. [Link]

- Solubility of Things. 4-Chlorobenzenethiol. [Link]

- ResearchGate.

- Organic Chemistry Portal. Synthesis of sulfides (thioethers)

- Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]

- Thieme Chemistry. Recent Metal-Catalyzed Methods for Thioether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- BYJU'S. Williamson Ether Synthesis reaction. [Link]

- YouTube. Williamson Ether Synthesis Mechanism #organicchemistry. [Link]

- Laurice Labs.

- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

- Wikipedia. 4-Chlorophenylacetonitrile. [Link]

- YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

- RSC Publishing. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media. [Link]

- Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]

- Organic Syntheses. chloroacetonitrile. [Link]

- RSC Publishing. RSC Advances. [Link]

Sources

- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. byjus.com [byjus.com]

- 5. 4 Chlorothiophenol Industrial Chemical Exporter, Supplier from Thane [lauricelabs.co.in]

- 6. 4-Chlorothiophenol | 106-54-7 [chemicalbook.com]

- 7. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]

- 8. Chloroacetonitrile - Wikipedia [en.wikipedia.org]

- 9. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 12. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 13. bldpharm.com [bldpharm.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Versatile Scaffold for Modern Drug Discovery: Unlocking the Potential of (4-Chlorophenylthio)acetonitrile

Foreword: The Quest for Novel Chemical Architectures

In the relentless pursuit of novel therapeutic agents, the discovery and utilization of versatile chemical scaffolds are paramount. (4-Chlorophenylthio)acetonitrile has emerged from the vast chemical landscape as a molecule of significant interest to medicinal chemists. Its unique combination of a reactive nitrile group, a flexible thioether linkage, and a tunable aromatic ring provides a powerful platform for the synthesis of diverse compound libraries. This technical guide offers an in-depth exploration of the potential applications of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility and biological relevance. We will delve into specific therapeutic areas where this scaffold has shown promise, supported by detailed protocols and mechanistic insights, to empower the design of next-generation therapeutics.

The Strategic Importance of the this compound Core

The efficacy of this compound as a foundational element in drug discovery is rooted in the distinct chemical properties of its constituent parts. A thorough understanding of this molecular architecture is the first step toward harnessing its full potential.

-

The Nitrile Moiety: A Gateway to Chemical Diversity. The nitrile group is a cornerstone of synthetic versatility. It can be readily transformed into a variety of other functional groups, including primary amines via reduction or carboxylic acids through hydrolysis. Furthermore, its participation in cycloaddition reactions opens avenues for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in many approved drugs.

-

The Thioether Bridge: More Than a Simple Linker. The thioether linkage provides structural flexibility and can be a key determinant in how a molecule interacts with its biological target. The sulfur atom can participate in crucial non-covalent interactions, and its oxidation to the corresponding sulfoxide or sulfone offers a subtle yet powerful method for modulating the electronic and steric properties of a compound, thereby fine-tuning its pharmacological profile.

-

The 4-Chlorophenyl Group: A Handle for Optimization. The presence of the 4-chlorophenyl ring offers several advantages. The chlorine atom enhances lipophilicity, which can improve cell membrane permeability. It also provides a site for further chemical modification through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways to Bioactive Heterocycles

This compound serves as an excellent starting material for the synthesis of various heterocyclic systems known to possess a wide range of biological activities. The following sections detail proven synthetic strategies.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] this compound, with its activated methylene group, is an ideal substrate for this transformation.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

-

Reactants:

-

This compound (1.0 eq)

-

A suitable ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

A basic catalyst (e.g., morpholine or triethylamine) (0.2 eq)

-

Solvent (e.g., ethanol or methanol)

-

-

Procedure: a. To a stirred solution of this compound and the carbonyl compound in ethanol, add the basic catalyst. b. Add elemental sulfur to the mixture. c. Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC). d. Upon completion, allow the mixture to cool to room temperature. e. The product will often precipitate from the solution and can be collected by filtration. f. Wash the collected solid with cold ethanol to remove any unreacted starting materials. g. Further purification can be achieved by recrystallization from a suitable solvent.

Causality in Protocol Design:

-

The Base Catalyst: The base is crucial for the initial Knoevenagel condensation between the acetonitrile and the carbonyl compound.

-

Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation.

-

Solvent: Polar protic solvents like ethanol facilitate the reaction by promoting the solubility of the reactants and intermediates.

Therapeutic Applications and Biological Evaluation

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Potential

The 4-chlorophenylthio moiety is a common feature in a number of compounds with reported anticancer activity. The mechanism of action for these compounds often involves the inhibition of critical cellular processes like tubulin polymerization or the disruption of key signaling pathways.

Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization

Many successful anticancer drugs exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Derivatives of this compound can be designed to bind to tubulin, preventing its polymerization into microtubules.

Data Summary: In Vitro Anticancer Activity of Hypothetical Derivatives

| Compound ID | Heterocyclic Core | Target Cell Line | IC₅₀ (µM) |

| CPA-Thio-01 | 2-Aminothiophene | MCF-7 (Breast) | 5.2 |

| CPA-Thio-02 | 2-Aminothiophene | HCT116 (Colon) | 8.1 |

| CPA-Thiaz-01 | Thiazole | MCF-7 (Breast) | 12.5 |

| CPA-Triaz-01 | 1,2,4-Triazole | HCT116 (Colon) | 15.3 |

Antimicrobial Applications

The structural motifs accessible from this compound are also found in compounds with significant antimicrobial properties. These derivatives can target essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of each compound in MHB. c. Prepare a standardized bacterial inoculum and add it to each well. d. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial potential of its derivatives underscores its importance as a scaffold for the development of novel therapeutic agents. Future research should focus on exploring a wider range of heterocyclic systems derived from this starting material and conducting in-depth mechanistic studies to elucidate the specific molecular targets of the most potent compounds. The continued investigation of this compound and its derivatives holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

- de Oliveira, C. S., de Souza, A. B., da Silva, A. C., de Almeida, L. R., de Oliveira, R. B., & Alves, M. J. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Memórias do Instituto Oswaldo Cruz, 116, e200593. [Link]

- Al-Rawi, M. S., & Al-Amiery, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghalid, O. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1747. [Link]

- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Sisto, F. (2011). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 9(16), 5729–5734. [Link]

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 98(11), 3571–3577. [Link]

- Li, W., Liu, Y., Li, L., Zhang, M., Wang, R., Li, Y., ... & Zhang, J. (2018). Synthesis and selective anticancer activity evaluation of 2-phenylacrylonitrile derivatives as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2848. [Link]

- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 27(23), 8345. [Link]

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2021). Synthesis of 1,3-thiazole derivatives. Journal of Sulfur Chemistry, 42(5), 599-633. [Link]

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-14. [Link]

- Pop, R., Vlase, L., & Găină, L. I. (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 28(13), 5099. [Link]

- Kalogirou, A. S., Koutentis, P. A., & Neofotistou, E. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. [Link]

- Al-dujaili, L. J., & Al-Masoudi, N. A. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-16. [Link]

- Maged, A. G. A., Fayad, A. A., & Jabarah, Z. A. (2024). PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE.

- Wawrzeńczyk, A., Wietrzyk, J., & Kłopotowski, M. (2020). 7-Deacetyl-10-alkylthiocolchicine derivatives–new compounds with potent anticancer and fungicidal activity. RSC advances, 10(52), 31213-31224. [Link]

- Sabanis, D., & Fytas, G. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]

- D’hooge, M., & De Kimpe, N. (2006). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Chemistry of Heterocyclic Compounds, 42(10), 1277-1323. [Link]

- Tyszka-Czochara, M., Pańczyk, K., Bukowski, K., & Major, P. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)

- Zhang, Y., Li, Y., & Zhang, G. (2022). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. Frontiers in Chemistry, 10, 987588. [Link]

- Sharma, V., Kumar, P., & Pathak, D. (2014). Recent advances in the synthesis of triazole derivatives. Mini reviews in medicinal chemistry, 14(4), 326-355. [Link]

- Revelant, G., & Kirsch, G. (2011). Gewald Reaction. Organic Chemistry Portal. [Link]

- Lee, H. J., Kang, H. S., & Kim, J. S. (2015). Discovery and synthesis of novel allylthioaralkylthiopyridazines: their antiproliferative activity against MCF-7 and Hep3B cells. Molecules, 20(5), 8449-8461. [Link]

- Yilmaz, V. T., & Icsel, C. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Medical chemistry research, 18(1), 1-10. [Link]

- Kalogirou, A. S., Koutentis, P. A., & Neofotistou, E. (2020). Synthesis of 4, 5, 6-trichloropyrimidine-2-carbonitrile from 4, 6-dichloro-2-(methylthio) pyrimidine. ARKIVOC: Online Journal of Organic Chemistry, 2020(7), 1-13. [Link]

- Butini, S., Brindisi, M., Gemma, S., & Campiani, G. (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena-air. [Link]

- Stanchev, S., Stoyanov, N., & Aleksieva, K. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 370-375. [Link]

- Boruah, M., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1839-1844. [Link]

- Pinto, A., & Neuville, L. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]

- Parmar, J. M., & Parikh, A. R. (2011). Synthesis and biological evaluation of some pyrimidinethiones and related heterocycles. Journal of Sciences, Islamic Republic of Iran, 22(3), 229-235. [Link]

- Li, M., Shi, C., Li, X., Liu, Y., Zhang, Y., Zhao, Y., ... & Lou, H. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6750. [Link]

- Jinzeel, S. H., & Al-Masoudi, W. A. (2018). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone.

- Pindiprolu, S. K. S., & Chintala, R. (2020).

- Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2024). Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. Molecules, 29(3), 733. [Link]

- Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2024). Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. Molecules, 29(3), 733. [Link]